An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-methoxynicotinic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methoxynicotinic acid, a substituted pyridine derivative, is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique trifunctionalized scaffold, featuring a carboxylic acid, a bromine atom, and a methoxy group, offers multiple avenues for chemical modification, making it a valuable intermediate in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, enabling the optimization of reaction conditions, purification strategies, and the design of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-Bromo-6-methoxynicotinic acid, supported by experimental protocols and an analysis of its spectral properties.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of 2-Bromo-6-methoxynicotinic acid is presented below. It is important to note that while some properties are well-documented, others are estimated based on the analysis of structurally related compounds due to a lack of publicly available experimental data for this specific molecule.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not experimentally determined. Estimated to be in the range of 150-180 °C based on related structures. | - |
| Boiling Point | Predicted: 322.3 ± 42.0 °C at 760 mmHg | [2] |
| Density | Predicted: 1.713 ± 0.06 g/cm³ | [2] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water and non-polar solvents. | - |
| pKa | Not experimentally determined. Estimated to be in the range of 3-4 for the carboxylic acid and around 1-2 for the pyridine nitrogen. | - |
Solubility Profile: A Predictive Analysis
Experimental Protocol for Solubility Determination
To provide a self-validating system for assessing solubility, the following experimental workflow can be employed. The causality behind this protocol lies in establishing a saturated solution at a given temperature and then quantifying the dissolved solute.
Methodology:
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Sample Preparation: Accurately weigh an excess amount of 2-Bromo-6-methoxynicotinic acid into a series of vials.
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Solvent Addition: Add a known volume of the desired solvent (e.g., water, ethanol, DMSO) to each vial.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials to pellet the undissolved solid.
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Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for determining the solubility of 2-Bromo-6-methoxynicotinic acid.
Acidity and pKa: Understanding Ionization
The pKa of a molecule is a measure of its acidity and is crucial for predicting its behavior in different pH environments, which is particularly important in drug development for understanding absorption, distribution, metabolism, and excretion (ADME) properties. 2-Bromo-6-methoxynicotinic acid has two ionizable centers: the carboxylic acid group and the pyridine nitrogen. The carboxylic acid is expected to be acidic, with a pKa likely in the range of 3-4, influenced by the electron-withdrawing effects of the bromine and the pyridine ring. The pyridine nitrogen will be basic, and its conjugate acid will have a pKa, likely in the range of 1-2.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and reliable method for determining pKa values. This protocol provides a self-validating approach by monitoring the pH change of a solution of the analyte upon the addition of a titrant.
Methodology:
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Solution Preparation: Prepare a standard solution of 2-Bromo-6-methoxynicotinic acid of known concentration in a suitable solvent (e.g., a mixture of water and methanol).
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Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
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Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the bromine and carboxylic acid groups will likely shift these protons downfield.
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Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected around δ 3.9-4.1 ppm.
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Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectrum:
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The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
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The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift (δ ~165-175 ppm).
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The carbons of the pyridine ring will resonate in the aromatic region (δ ~110-160 ppm), with the carbon bearing the bromine atom showing a characteristic chemical shift.
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The carbon of the methoxy group will appear at a more upfield chemical shift (δ ~55-60 ppm).
Experimental Protocol for NMR Spectroscopy
Methodology:
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Sample Preparation: Dissolve 5-10 mg of 2-Bromo-6-methoxynicotinic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
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Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. 2-Bromo-6-methoxynicotinic acid, containing a substituted pyridine ring, is expected to exhibit absorption in the UV region. The exact absorption maximum (λmax) will depend on the solvent and the pH of the solution. The presence of the carboxylic acid and methoxy substituents will influence the electronic transitions of the pyridine chromophore.
Experimental Protocol for UV-Vis Spectroscopy
Methodology:
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Solution Preparation: Prepare a dilute solution of 2-Bromo-6-methoxynicotinic acid of known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
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Blank Measurement: Record the absorbance of the pure solvent in a quartz cuvette.
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Sample Measurement: Record the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).
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Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Conclusion
2-Bromo-6-methoxynicotinic acid is a synthetically valuable compound with a rich set of physicochemical properties that are critical to its application in drug discovery and development. This technical guide has provided a detailed overview of its key characteristics, including its molecular properties, solubility, acidity, and spectroscopic features. The inclusion of predictive data based on analogous structures, coupled with robust experimental protocols, offers a comprehensive resource for researchers. A thorough understanding and experimental determination of these properties will undoubtedly facilitate the rational design and synthesis of new chemical entities with therapeutic potential.
References
- Benchchem. Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. [URL: https://www.benchchem.com/application-notes/synthesis-of-2-bromo-6-methylisonicotinic-acid]
- Scribd. Isonicotinic Acid pKa Study. [URL: https://www.scribd.com/document/440798539/Isonicotinic-Acid-pKa-Study]
- PubChem. Nicotinic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-acid]
- The Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.
- PubChemLite. 2-bromo-6-methoxynicotinic acid (C7H6BrNO3). [URL: https://pubchemlite.org/compound/2-bromo-6-methoxynicotinic_acid]
- Benchchem. 2-Bromo-6-methoxynicotinic Acid | CAS 1009735-25-4. [URL: https://www.benchchem.com/product/b1213986]
- American Elements. 2-Bromo-6-methoxynicotinaldehyde | CAS 1060810-41-4. [URL: https://www.americanelements.com/2-bromo-6-methoxynicotinaldehyde-1060810-41-4]
- Sigma-Aldrich. 2-Bromo-6-methoxypyridine 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/520535]
